molecular formula C18H16N2O6S2 B11938339 2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid

2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid

Cat. No.: B11938339
M. Wt: 420.5 g/mol
InChI Key: QNCNQHCDQMPPGD-UHFFFAOYSA-N
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Description

2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a naphthalene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a sulfonylation reaction using naphthalene-2-sulfonyl chloride.

    Acetylation and Hydroxylation: The acetyl group is introduced through an acetylation reaction, followed by hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The thiazole ring and naphthalene moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine.

Scientific Research Applications

2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to the immune response and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.

    Thiazole Derivatives: Other thiazole-containing compounds, such as thiazolidinediones, have similar chemical properties and applications.

Uniqueness

What sets 2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3-hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C18H16N2O6S2/c21-16(19-18-20(24)15(9-27-18)8-17(22)23)11-28(25,26)10-12-5-6-13-3-1-2-4-14(13)7-12/h1-7,9,24H,8,10-11H2,(H,22,23)

InChI Key

QNCNQHCDQMPPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)CC(=O)N=C3N(C(=CS3)CC(=O)O)O

Origin of Product

United States

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